6-BOC-AMINO-1H-INDOLE

Description

The exact mass of the compound Tert-butyl 1H-indol-6-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

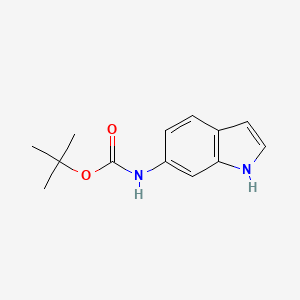

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-indol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-8,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDFTRSGEMTSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654176 | |

| Record name | tert-Butyl 1H-indol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-73-4 | |

| Record name | tert-Butyl 1H-indol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1H-indol-6-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-BOC-Amino-1H-Indole from 6-Aminoindole

Abstract: This document provides an in-depth technical guide for the synthesis of tert-butyl (1H-indol-6-yl)carbamate (6-BOC-amino-1H-indole), a critical building block in contemporary medicinal chemistry. The guide is tailored for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, a robust and reproducible experimental protocol, and field-proven insights to ensure successful synthesis. We will explore the underlying principles of chemoselective N-protection, detail a self-validating workflow, and provide comprehensive characterization and troubleshooting advice.

Strategic Overview: The Importance of Selective Amine Protection

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. Functionalized indoles, such as 6-aminoindole, provide a versatile platform for generating compound libraries through modification of the amino group. However, to achieve regioselectivity in subsequent reactions, the nucleophilic amino group must often be temporarily masked.

The tert-butyloxycarbonyl (BOC) group is an exemplary protecting group for this purpose. Its widespread use stems from its high stability under a wide range of conditions, including exposure to most nucleophiles and bases, yet it can be readily cleaved under mild acidic conditions.[1][2][3] This orthogonality makes it highly compatible with multi-step synthetic sequences.[1][2]

The primary synthetic challenge in converting 6-aminoindole to its 6-BOC protected counterpart is achieving chemoselectivity. The 6-aminoindole molecule possesses two potentially reactive nitrogen atoms: the exocyclic 6-amino group and the endocyclic indole N-H. The strategy hinges on exploiting the higher nucleophilicity of the exocyclic aniline-like amino group, allowing it to react preferentially with di-tert-butyl dicarbonate (Boc₂O) over the less nucleophilic indole nitrogen.

Mechanistic Rationale: The Chemistry of BOC Protection

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The protection of an amine with di-tert-butyl dicarbonate is a classic nucleophilic acyl substitution reaction.

The Core Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons from the 6-amino group onto one of the electrophilic carbonyl carbons of Boc₂O.[1][4][5] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[4][5]

The reaction can be conducted with or without a base.

-

Without an External Base: The initial amine can act as a base to accept the proton from the newly formed carbamate, or the tert-butyl carbonate leaving group can perform this role.[4] The final byproducts are the desired N-BOC-protected amine, carbon dioxide, and tert-butanol.[1][4]

-

With an External Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), can accelerate the reaction.[5][6] The base deprotonates the protonated amine intermediate, regenerating the neutral, nucleophilic amine and driving the reaction forward.[5] DMAP, in particular, can act as a potent acylation catalyst.

Achieving Chemoselectivity: 6-NH₂ vs. 1-NH

The selective protection of the 6-amino group is a direct consequence of electronic differences between the two nitrogen atoms. The lone pair of the 6-amino group is more localized and available for nucleophilic attack. In contrast, the lone pair on the indole nitrogen is part of the aromatic π-system, rendering it significantly less nucleophilic.[7] While protection of the indole nitrogen is possible, it typically requires stronger bases and more forcing conditions. By using near-stoichiometric amounts of Boc₂O at ambient temperature, the reaction overwhelmingly favors the formation of the desired this compound.

Experimental Protocol: A Validated Workflow

This section details a robust, step-by-step procedure for the synthesis. Adherence to this protocol provides a self-validating system for achieving a high yield of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Aminoindole | ≥98% | Standard Chemical Supplier | |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Standard Chemical Supplier | |

| Tetrahydrofuran (THF) | Anhydrous | Standard Chemical Supplier | |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | For chromatography |

| Hexanes | ACS Grade | Standard Chemical Supplier | For chromatography |

| Saturated aq. NaHCO₃ | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Chemical Supplier | ||

| Silica Gel | 230-400 mesh | Standard Chemical Supplier | For column chromatography |

Step-by-Step Synthesis

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminoindole (5.0 g, 37.8 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature until the 6-aminoindole is fully dissolved.

-

Reagent Addition: In a single portion, add di-tert-butyl dicarbonate (Boc₂O) (9.0 g, 41.6 mmol, 1.1 equivalents) to the stirred solution. A mild evolution of gas (CO₂) may be observed.[1][4]

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (6-aminoindole) is more polar and will have a lower Rf value than the product. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), concentrate the mixture in vacuo using a rotary evaporator to remove the THF.

-

Dissolve the resulting residue in ethyl acetate (150 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as an off-white or pale yellow solid.[8]

-

Purification: Purify the crude solid by flash column chromatography on silica gel.

-

Slurry: Adsorb the crude product onto a small amount of silica gel.

-

Elution: Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.

-

Final Product: Concentrate the combined pure fractions in vacuo to afford this compound as a white to pale yellow solid.[8]

-

Summary of Experimental Parameters

| Parameter | Value |

| Stoichiometry (Boc₂O) | 1.1 equivalents |

| Solvent | Anhydrous THF |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous Wash |

| Purification | Flash Column Chromatography |

| Expected Yield | 85-95% |

Visualization of the Synthetic Workflow

The following diagrams illustrate the chemical transformation and the experimental process.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. ¹H NMR spectroscopy is the primary tool for this validation.

¹H NMR Spectroscopy

The successful synthesis of this compound is unequivocally confirmed by specific signals in the ¹H NMR spectrum.[9]

-

BOC Group Signal: The most diagnostic peak is a sharp, intense singlet integrating to nine protons, appearing in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm . This signal corresponds to the chemically equivalent methyl protons of the tert-butyl group.[9][10]

-

Indole Protons: The aromatic protons on the indole ring will show characteristic shifts. The disappearance of the signals corresponding to 6-aminoindole and the appearance of a new set of aromatic signals confirm the transformation.

-

Carbamate and Indole N-H Protons: Two broad singlets corresponding to the carbamate N-H and the indole N-H will be visible. Their chemical shifts can be variable and are dependent on solvent and concentration.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Deactivated Boc₂O (hydrolyzed). 3. Poorly nucleophilic amine. | 1. Extend reaction time, monitoring by TLC. 2. Use fresh, high-quality Boc₂O. 3. Add a catalytic amount (0.1 eq) of DMAP to increase the reaction rate.[6] |

| Formation of Di-BOC Product | 1. Excess Boc₂O used. 2. Elevated reaction temperature or prolonged reaction time. | 1. Use no more than 1.1-1.2 equivalents of Boc₂O. 2. Maintain the reaction at room temperature and stop the reaction once the starting material is consumed. |

| Difficult Purification | 1. Co-elution of product with impurities. | 1. Ensure crude product is fully dried before loading onto the column. 2. Use a slower, more shallow gradient during column chromatography for better separation. |

Conclusion

The synthesis of this compound from 6-aminoindole is a fundamental and highly efficient transformation in organic synthesis. By leveraging the inherent difference in nucleophilicity between the exocyclic amino group and the indole nitrogen, the BOC protection can be achieved with high chemoselectivity and yield. The detailed protocol and mechanistic insights provided in this guide offer a reliable framework for researchers in drug discovery and development, enabling the consistent production of this valuable synthetic intermediate.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl (1H-indol-6-yl)carbamate (6-BOC-amino-1H-indole)

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals with significant biological activity.[1][2] Among the myriad of functionalized indole building blocks, tert-butyl (1H-indol-6-yl)carbamate, commonly referred to as 6-BOC-amino-1H-indole, stands out as a pivotal intermediate. Its strategic design, featuring a tert-butyloxycarbonyl (BOC) protecting group on the 6-position amino function, allows for precise chemical manipulations at other sites of the indole scaffold. This guide provides a comprehensive overview of its properties, reactivity, and applications, with a focus on field-proven insights for its effective use in complex synthetic workflows.

The presence of the BOC group provides stability and modulates the compound's solubility, yet it can be cleaved under specific acidic conditions without affecting other sensitive functionalities. This selective reactivity is paramount in multi-step syntheses, enabling chemists to unveil the reactive amino group at a desired stage for further elaboration, such as amide bond formation or arylation reactions. This makes this compound an invaluable tool in the construction of novel therapeutic agents, from kinase inhibitors to antiviral compounds.[3][4]

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885273-73-4 | [5][6] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [5][6] |

| Molecular Weight | 232.28 g/mol | [5][6] |

| Appearance | White to pale yellow solid | [7] |

| Purity | Typically ≥98% (by HPLC) | [7] |

| Storage Conditions | Store at -20°C for long-term stability, or at -4°C for short periods (1-2 weeks). | [6] |

| MDL Number | MFCD04114770 | [5] |

Core Reactivity and Synthetic Rationale

The utility of this compound is defined by the orthogonal reactivity of its functional groups: the indole N-H (at position 1), the aromatic ring, and the BOC-protected amine.

-

Indole N-H (Position 1): The nitrogen at the 1-position retains its nucleophilic character and can be subjected to various reactions such as alkylation, arylation, or acylation. Protecting the 6-amino group allows these transformations to occur without competing side reactions at the exocyclic amine.

-

BOC-Protected Amine (Position 6): The BOC group is a robust protecting group, stable to a wide range of non-acidic reagents, including organometallics and mild reducing agents. Its primary function is to mask the nucleophilicity of the 6-amino group. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), regenerating the free amine for subsequent coupling reactions.

-

Indole Ring: The indole core is an electron-rich aromatic system. While electrophilic substitution typically occurs at the C3 position, the electronic properties can be modulated by substituents. The BOC-protected amino group influences the ring's reactivity, and strategic functionalization is possible.[8]

The primary rationale for using this compound is to perform chemistry on the indole core or at the N-1 position first, and then liberate the 6-amino group for the final synthetic steps.

Experimental Protocol: Acid-Catalyzed Deprotection of this compound

This protocol describes a standard, reliable method for the removal of the BOC protecting group to yield 6-amino-1H-indole. This procedure is fundamental for advancing to subsequent synthetic steps where the 6-amino group is required as a free nucleophile.

Objective: To quantitatively cleave the BOC protecting group from this compound.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 10 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen or argon atmosphere. The typical concentration is 0.1-0.2 M.

-

Causality: DCM is an excellent solvent for the starting material and is inert to the strong acid used. An inert atmosphere prevents potential side reactions, although it is not strictly critical for this specific transformation.

-

-

Addition of Acid: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

-

Causality: The reaction is exothermic; cooling prevents a rapid temperature increase. TFA is a strong acid that efficiently protonates the carbamate, initiating the cleavage mechanism which proceeds via formation of a stable tert-butyl cation and gaseous carbon dioxide. A large excess of TFA ensures the reaction goes to completion swiftly.[9]

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Causality: The deprotection is typically rapid at room temperature. TLC provides a simple and effective way to confirm the completion of the reaction by observing the disappearance of the starting material spot and the appearance of the more polar product spot (6-amino-1H-indole).

-

-

Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Workup - Neutralization: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases, followed by water, and finally brine.

-

Causality: The NaHCO₃ wash is critical to neutralize any remaining TFA, which would otherwise keep the product in its protonated, salt form. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 6-amino-1H-indole.

-

Purification (if necessary): The resulting product is often of high purity. If required, it can be further purified by column chromatography on silica gel.

Self-Validation: The success of the protocol is confirmed by analytical techniques such as ¹H NMR spectroscopy, which will show the disappearance of the characteristic tert-butyl singlet (~1.5 ppm), and mass spectrometry, confirming the expected molecular weight of the product (132.16 g/mol ).

Visualization of the Deprotection Workflow

The following diagram illustrates the chemical transformation described in the protocol.

Caption: Workflow for the acid-catalyzed deprotection of this compound.

Commercial Availability and Suppliers

This compound is a readily available building block from numerous chemical suppliers, facilitating its use in both academic and industrial research.

| Supplier | Country | Purity/Notes |

| Aceschem | USA | NLT 98% |

| BIOFOUNT | China | Research grade |

| Chem-Impex International | USA | ≥98% (HPLC) |

| ChemicalBook | Global | Platform with multiple suppliers (China, USA, UK) |

| Capot Chemical Co., Ltd. | China | Purity: 98% (Min, HPLC) |

| Shenzhen Nexconn Pharmatechs Ltd. | China | Purity: 98% |

Note: This is not an exhaustive list. Availability and purity should be confirmed with the specific supplier.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aceschem.com [aceschem.com]

- 6. 885273-73-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. chemimpex.com [chemimpex.com]

- 8. soc.chim.it [soc.chim.it]

- 9. pubs.acs.org [pubs.acs.org]

Solubility Profile of 6-BOC-Amino-1H-Indole: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide for Drug Development Professionals

Abstract

Understanding the solubility of key synthetic intermediates is paramount for efficient process development, reaction optimization, and purification in medicinal chemistry. 6-BOC-amino-1H-indole is a crucial building block in the synthesis of a wide array of pharmacologically active agents. Its solubility characteristics directly impact reaction kinetics, choice of purification methodology (e.g., crystallization vs. chromatography), and formulation possibilities. This technical guide provides a comprehensive analysis of the structural factors governing the solubility of this compound, offers predictive insights into its behavior in common organic solvents, and presents robust, field-proven protocols for its experimental determination.

Chapter 1: Core Principles and Molecular Structure Analysis

The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] To predict the solubility of this compound, we must first dissect its molecular architecture.

The molecule comprises three distinct functional regions:

-

The Indole Ring System: This bicyclic aromatic heterocycle is inherently polar. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, and the N-H group can act as a hydrogen bond donor.

-

The 6-Amino Group (-NH2): This primary amine is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for interaction with protic solvents.

-

The Tert-Butoxycarbonyl (BOC) Protecting Group: Attached to the amino group, the BOC group introduces a bulky, non-polar, lipophilic character. While it enhances stability, its steric hindrance and non-polar nature can counteract the solubilizing effects of the polar functional groups.[2]

The interplay between the polar, hydrogen-bonding indole and amine moieties and the non-polar, sterically demanding BOC group results in a molecule with a nuanced solubility profile. It is expected to exhibit moderate solubility in a range of solvents, but high solubility will likely require solvents that can effectively solvate both its polar and non-polar regions.

Caption: Interplay of molecular features and predicted solvent affinity.

Chapter 2: Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can make informed predictions about the solubility of this compound. Quantitative data for the closely related isomer, (1H-Indol-4-yl)-Carbamic Acid tert-butyl ester, shows high solubility in DMF (30 mg/mL) and DMSO (25 mg/mL), moderate solubility in Ethanol (5 mg/mL), and low solubility in a PBS buffer.[3] We can anticipate a similar trend for the 6-amino isomer.

The following table summarizes the expected solubility behavior across a spectrum of common laboratory solvents, categorized by their function.

| Solvent Class | Solvent Example | Polarity Index | Key Characteristics | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Strong H-bond acceptor | High | Excellent at solvating both the polar indole ring and the BOC group carbonyl. |

| N,N-Dimethylformamide (DMF) | 6.4 | Strong H-bond acceptor | High | Similar to DMSO, provides a highly polar environment. | |

| Tetrahydrofuran (THF) | 4.0 | Moderate polarity, ether | Moderate to High | Balances polarity with ether characteristics, effective for many organics. | |

| Acetonitrile (MeCN) | 5.8 | Moderate polarity | Moderate | Less polar than DMSO/DMF, may be less effective at solvating H-bond donors. | |

| Polar Protic | Methanol (MeOH) | 5.1 | H-bond donor & acceptor | Moderate | Can hydrogen bond with the N-H and NH2 groups, but the non-polar BOC group limits high solubility. |

| Ethanol (EtOH) | 4.3 | H-bond donor & acceptor | Moderate | Similar to methanol but slightly less polar.[3] | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Weakly polar | Moderate to Low | Can solvate moderately polar compounds but lacks hydrogen bonding capability. |

| Chloroform (CHCl3) | 4.1 | Weakly polar | Moderate to Low | Similar profile to DCM. | |

| Ester | Ethyl Acetate (EtOAc) | 4.4 | Moderate polarity | Moderate to Low | A good general-purpose solvent, but may struggle with the strong H-bonding sites. |

| Aromatic | Toluene | 2.4 | Non-polar | Low to Insoluble | Lacks the polarity to effectively solvate the indole and amine functionalities. |

| Aliphatic | Hexane / Heptane | 0.1 | Non-polar | Insoluble | Intermolecular forces are too dissimilar for dissolution. |

Chapter 3: Protocols for Experimental Solubility Determination

Theoretical predictions provide a starting point, but empirical testing is essential for accurate process development. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Protocol 3.1: Qualitative "Test Tube" Method

This rapid method is ideal for initial solvent screening to establish a general solubility classification (e.g., soluble, partially soluble, insoluble).

Objective: To quickly assess solubility in a range of solvents.

Materials:

-

This compound (solid)

-

Set of small, clean, dry test tubes or vials

-

Graduated pipettes or syringes

-

Vortex mixer

-

Solvents for testing (e.g., DMSO, DCM, MeOH, Toluene, Water)

Procedure:

-

Preparation: Place approximately 5-10 mg of this compound into a labeled test tube. The exact mass is less critical than consistency across tests.

-

Solvent Addition: Add the selected solvent to the test tube in 0.25 mL increments.[4]

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and break up any solid aggregates.[4]

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

-

Iteration: Continue adding solvent in increments up to a total volume of 2-3 mL. Record the approximate volume required for complete dissolution, or note if the compound remains insoluble.

-

Classification:

-

Soluble: Dissolves completely in <1 mL of solvent.

-

Sparingly Soluble: Requires >1 mL of solvent to dissolve or leaves a small amount of undissolved solid.

-

Insoluble: The majority of the solid does not dissolve even after adding 3 mL of solvent.[1]

-

Trustworthiness Check: This is a self-validating system by comparison. If the compound dissolves readily in DMSO but not in hexane, it confirms the expected polar nature and validates the test's ability to differentiate.

Caption: Experimental workflow for qualitative solubility determination.

Protocol 3.2: Quantitative Determination via High-Performance Liquid Chromatography (HPLC)

This method provides precise solubility data (e.g., in mg/mL or M) and is the standard for generating reliable data for process chemistry and formulation.

Objective: To accurately quantify the maximum solubility of the compound at a specific temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Calibrated analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution & Calibration Curve:

-

Accurately prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5-6 points covering the expected concentration range).

-

Inject each standard onto the HPLC and integrate the peak area. Plot peak area versus concentration to generate a linear regression curve. This is critical for converting the experimental sample's peak area back to a concentration.

-

-

Sample Preparation (Slurry Method):

-

Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). "Excess" is key to ensuring a saturated solution is formed.

-

Add a known volume of the test solvent (e.g., 1.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker-incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to reach equilibrium. A minimum of 24 hours is standard practice; 48-72 hours may be required for slowly dissolving compounds.[5]

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved solids. Causality: Filtration is a critical step; any particulate matter will lead to an overestimation of solubility.

-

Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration into the range of the calibration curve.

-

Inject the diluted sample onto the HPLC and record the peak area.

-

-

Calculation:

-

Using the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of the saturated solution. Report the result in mg/mL or Molarity at the specified temperature.

-

References

Introduction: The Imperative of Structural Certainty in Drug Development

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-BOC-amino-1H-indole

In the landscape of modern drug discovery and development, the unambiguous structural characterization of molecular entities is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating molecular structures, providing unparalleled insight into the atomic connectivity and chemical environment of a compound.[1][2][3][4] This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic building block frequently utilized in the synthesis of pharmacologically active agents. As researchers, scientists, and drug development professionals, a deep understanding of the NMR characteristics of such intermediates is crucial for reaction monitoring, quality control, and the definitive confirmation of molecular identity.

The Molecular Blueprint: Structure and Atom Numbering

To ensure clarity throughout this guide, a standardized numbering system for the protons and carbons of this compound is essential. The following diagram illustrates the molecular structure with each unique atom assigned a specific number that will be referenced in the subsequent spectral analysis.

Caption: Structure of this compound with atom numbering.

Part 1: The ¹H NMR Spectrum - A Proton's Perspective

The ¹H NMR spectrum is the first and most informative experiment run for structural confirmation.[1] It provides data on the chemical environment (chemical shift), the number of protons (integration), and their proximity to other protons (spin-spin coupling).

Decoding the Signals: Predicted ¹H NMR Spectrum

The BOC Protecting Group: The most unambiguous signal confirming the successful installation of the tert-butyloxycarbonyl (BOC) group is a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[5] Due to the high degree of shielding, this peak appears in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm . Its integration value of 9H makes it an excellent diagnostic peak for both confirmation and for assessing sample purity.[5][6]

The Indole Ring Protons: The protons on the indole core are distributed in both the five-membered pyrrole ring and the six-membered benzene ring, each exhibiting characteristic chemical shifts and coupling patterns.

-

Pyrrole Ring (H2, H3):

-

H2: This proton is adjacent to the electronegative nitrogen atom (N1) and typically appears as a triplet or a doublet of doublets around δ 7.2-7.4 ppm . It couples with both H1 (the indole N-H) and H3.

-

H3: This proton is also on the electron-rich pyrrole ring and resonates as a triplet or doublet of doublets, usually slightly upfield from H2, around δ 6.4-6.6 ppm .[7][8] It couples with H1 and H2.

-

-

Benzene Ring (H4, H5, H7): The electronic effect of the BOC-amino substituent at C6 significantly influences the chemical shifts of these aromatic protons. The nitrogen atom is electron-donating, which tends to shift ortho and para protons (H5 and H7) upfield (to a lower δ value).

-

H4: This proton is in the para position relative to the substituent and typically resonates as a doublet around δ 7.5-7.7 ppm , coupling with H5 (ortho coupling, ³J ≈ 8-9 Hz).[9]

-

H5: Positioned ortho to the C6-substituent, H5 is shifted upfield. It appears as a doublet of doublets around δ 6.8-7.0 ppm , showing a large ortho coupling to H4 (³J ≈ 8-9 Hz) and a smaller meta coupling to H7 (⁴J ≈ 2-3 Hz).[9][10]

-

H7: This proton is in the ortho position to the substituent and is also significantly shielded. It often appears as a doublet or a broad singlet around δ 7.1-7.3 ppm , with a small meta coupling to H5.

-

The Labile Amine Protons (N1-H, N6-H): The chemical shifts of protons attached to heteroatoms like nitrogen are highly variable. Their positions are sensitive to solvent, concentration, and temperature due to factors like hydrogen bonding and the rate of chemical exchange.[11][12][13][14]

-

N1-H (Indole): The indole N-H proton is part of the aromatic system and is typically deshielded, appearing as a broad singlet far downfield, often δ > 10 ppm in DMSO-d₆ or δ ~8.0-8.5 ppm in CDCl₃.[15]

-

N6-H (Amide): The amide proton of the BOC group also gives rise to a broad singlet, typically in the region of δ 6.0-7.5 ppm . In some solvents or under certain conditions, this peak can be very broad or even exchange with residual water, making it difficult to observe.[5][14]

¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N1-H | 8.0 - 11.0 (solvent dependent) | br s | - | 1H |

| H4 | 7.5 - 7.7 | d | ³J ≈ 8-9 | 1H |

| H2 | 7.2 - 7.4 | t or dd | ³J(H2,H3) ≈ 2-3, ³J(H2,H1) ≈ 2-3 | 1H |

| H7 | 7.1 - 7.3 | d or br s | ⁴J ≈ 2-3 | 1H |

| H5 | 6.8 - 7.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |

| N6-H | 6.0 - 7.5 (solvent dependent) | br s | - | 1H |

| H3 | 6.4 - 6.6 | t or dd | ³J(H3,H2) ≈ 2-3, ³J(H3,H1) ≈ 2-3 | 1H |

| BOC (-C(CH₃)₃) | 1.4 - 1.5 | s | - | 9H |

Part 2: The ¹³C NMR Spectrum - The Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive but provide crucial, complementary information.[16][17] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.[1]

Decoding the Signals: Predicted ¹³C NMR Spectrum

The BOC Protecting Group: The BOC group provides three distinct and easily identifiable signals in the ¹³C NMR spectrum.

-

Carbonyl (C=O): The carbamate carbonyl carbon is significantly deshielded and appears in the downfield region at δ ~153 ppm .[6]

-

Quaternary Carbon (-C(CH₃)₃): The central quaternary carbon of the tert-butyl group resonates at approximately δ ~80 ppm .[6][18]

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons are highly shielded and give a strong signal at δ ~28 ppm .[6][18]

The Indole Ring Carbons: The chemical shifts of the eight indole carbons are influenced by the electronegativity of the nitrogen atoms and the aromatic system. Reference data for indole and its derivatives are invaluable for assignment.[19][20][21][22]

-

Carbons bonded to Nitrogen (C2, C7a): These carbons are deshielded by the adjacent nitrogen. C2 typically appears around δ ~124 ppm , while C7a is further downfield at δ ~136 ppm .[23]

-

Other Pyrrole Ring Carbons (C3, C3a): C3 is notably shielded, resonating around δ ~102 ppm . The bridgehead carbon C3a is found around δ ~128 ppm .[23]

-

Benzene Ring Carbons (C4, C5, C6, C7):

-

C6: Directly attached to the electron-donating BOC-amino group, this carbon is deshielded and appears around δ ~130-135 ppm .

-

C4, C5, C7: The remaining carbons of the benzene ring will appear in the typical aromatic region of δ 110-125 ppm . Precise assignment often requires 2D NMR techniques like HSQC and HMBC.[24]

-

¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| BOC (C=O) | ~153 |

| C7a | ~136 |

| C6 | 130 - 135 |

| C3a | ~128 |

| C2 | ~124 |

| Aromatic C-H | 110 - 125 |

| C3 | ~102 |

| BOC (-C(CH₃)₃) | ~80 |

| BOC (-C(CH₃)₃) | ~28 |

Part 3: A Field-Proven Experimental Protocol

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol represents a robust methodology for the characterization of this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Quantity: For a standard 400-500 MHz spectrometer, weigh 5-10 mg of this compound for ¹H NMR analysis. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is required.[17][25]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it often provides sharper N-H signals compared to CDCl₃.[14] Use a standard volume of 0.6-0.7 mL for a 5 mm NMR tube.[6][16]

-

Dissolution: Dissolve the sample in the solvent within a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and homogeneity.[25]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and used for calibrating the chemical shift axis.[26][27]

-

Filtration: To ensure optimal spectral resolution, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[28] This step prevents distortion of the magnetic field homogeneity, which can cause broad spectral lines.[16]

-

Labeling: Clearly label the NMR tube cap with a unique identifier.[17]

-

-

Instrument Setup and Data Acquisition:

-

Spectrometer: Utilize a well-maintained NMR spectrometer, typically with a field strength of 400 MHz or higher.[6]

-

Locking and Shimming: Insert the sample into the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Scans: Acquire 16 to 32 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds to ensure quantitative integration.[6]

-

-

¹³C NMR Acquisition:

-

Scans: Due to the lower sensitivity, a significantly larger number of scans (e.g., 1024 or more) is necessary.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often required for quaternary carbons to relax fully and be observed.[6]

-

-

Part 4: Scientific Integrity - The Self-Validating System

Trust in analytical data is paramount. A properly executed NMR characterization protocol should be a self-validating system, where internal checks confirm the integrity of the data and the correctness of the structural assignment.

Data Verification and Validation

-

Reference Calibration: The first step in data processing is to reference the spectrum. The TMS signal must be calibrated to exactly δ 0.00 ppm. All other chemical shifts are reported relative to this primary standard.[26] In the absence of TMS, the residual protic signal of the deuterated solvent can be used as a secondary reference (e.g., DMSO-d₅ at δ 2.50 ppm).

-

Internal Consistency:

-

The ¹H NMR integration values should correspond to the number of protons in the proposed structure. The 9H singlet for the BOC group serves as an excellent internal calibration point.

-

The number of signals in the ¹³C NMR spectrum should match the number of chemically non-equivalent carbons in the molecule.

-

The coupling constants should be reciprocal. If proton A splits proton B with a J-value of 8 Hz, then proton B must split proton A with the same 8 Hz coupling constant. This helps to trace out the spin systems within the molecule.[9]

-

-

Advanced Confirmation (2D NMR): For absolute certainty, especially with complex molecules or overlapping signals, 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of all C-H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular fragments.[1][24]

-

Common Pitfalls and Troubleshooting

-

Broad or Distorted Peaks: This is often a result of poor shimming, an overly concentrated sample, or the presence of paramagnetic impurities.[25][29] Re-shimming the instrument or preparing a more dilute, filtered sample can resolve this.

-

Disappearance of N-H Signals: In protic solvents like D₂O or CD₃OD, labile N-H protons will exchange with deuterium. This causes the N-H signals to broaden significantly or disappear entirely from the ¹H spectrum, a phenomenon that can itself be used as a diagnostic tool to identify these protons.[14][30]

-

Impurity Identification: Unidentified signals in the spectrum often correspond to residual solvents from the synthesis (e.g., ethyl acetate, dichloromethane) or unreacted starting materials. Comparing the spectrum to known chemical shift tables for common lab solvents is a standard procedure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a distinct set of characteristic signals that, when properly analyzed, provide definitive proof of its molecular structure. From the unmistakable 9H singlet of the BOC group to the intricate coupling patterns of the substituted indole ring, each peak contributes to a complete structural narrative. By adhering to rigorous experimental protocols and a self-validating approach to data interpretation, researchers can confidently use NMR spectroscopy to ensure the identity, purity, and quality of this and other critical intermediates, thereby upholding the highest standards of scientific integrity in the pursuit of new therapeutic agents.

References

- 1. emerypharma.com [emerypharma.com]

- 2. news-medical.net [news-medical.net]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.de [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. organomation.com [organomation.com]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]

- 23. bmse000097 Indole at BMRB [bmrb.io]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 26. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 27. Sigma-Aldrich [sigmaaldrich.com]

- 28. sites.bu.edu [sites.bu.edu]

- 29. azooptics.com [azooptics.com]

- 30. ucl.ac.uk [ucl.ac.uk]

Navigating the Labyrinth: A Technical Guide to the Mass Spectrometry of BOC-Protected Indoles

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. Its protection, often with the tert-butyloxycarbonyl (BOC) group, is a routine yet critical step. However, the analytical characterization of these intermediates by mass spectrometry presents a unique set of challenges and opportunities. The inherent lability of the BOC group, coupled with the rich fragmentation chemistry of the indole ring, demands a nuanced and informed approach to method development and data interpretation. This guide, grounded in field-proven insights, offers a comprehensive exploration of the mass spectrometric analysis of BOC-protected indoles, empowering researchers to navigate this complex analytical landscape with confidence and precision.

The Dichotomy of the BOC Group: A Double-Edged Sword in Mass Spectrometry

The tert-butyloxycarbonyl (BOC) protecting group is favored in organic synthesis for its stability in basic conditions and its facile, acid-labile deprotection.[1] This very lability, however, becomes a central consideration in the mass spectrometer's ion source and collision cell. Understanding the behavior of the BOC group is paramount to interpreting the resulting mass spectra accurately.

Under typical mass spectrometric conditions, particularly with electrospray ionization (ESI), the BOC group is prone to fragmentation even before tandem mass spectrometry (MS/MS) is performed. This "in-source" decay can lead to the observation of both the intact protected indole and its deprotected counterpart in the full scan mass spectrum, potentially complicating analysis.[2]

The primary fragmentation pathways of the BOC group are well-characterized and serve as diagnostic markers for its presence. These include:

-

Neutral loss of isobutylene (C₄H₈): This results in a fragment ion with a mass difference of 56 Da from the precursor ion. This is often the most prominent fragmentation pathway and can be attributed to a McLafferty-like rearrangement.[3][4]

-

Neutral loss of tert-butanol (C₄H₁₀O): A loss of 74 Da can also be observed.

-

Complete loss of the BOC group (C₅H₉O₂): This corresponds to a mass difference of 101 Da, yielding the unprotected indole.

These characteristic losses, while useful for confirming the presence of the BOC group, can also diminish the abundance of the intact molecular ion, making its detection challenging, especially for low-concentration samples.

Ionization Techniques: Choosing the Right Tool for a Delicate Task

The choice of ionization technique is a critical determinant of success in the analysis of BOC-protected indoles. The ideal method should provide sufficient ionization efficiency to generate a strong signal for the intact molecular ion while minimizing premature fragmentation.

Electrospray Ionization (ESI): The Workhorse for Thermally Labile Compounds

ESI is generally the preferred ionization method for BOC-protected indoles. As a soft ionization technique, it imparts less energy to the analyte molecule during the ionization process, which is crucial for preserving the thermally labile BOC group.[5] ESI is compatible with liquid chromatography (LC), allowing for the separation of complex mixtures prior to mass analysis. For indoles, which possess a basic nitrogen atom, positive ion mode ESI is typically employed to generate protonated molecules ([M+H]⁺).[6]

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative with Caveats

APCI is another atmospheric pressure ionization technique that can be coupled with LC. It is particularly effective for less polar compounds that may not ionize well by ESI.[7] However, APCI sources operate at elevated temperatures to facilitate solvent and analyte vaporization, which can induce thermal degradation of the BOC group.[5][8] Therefore, while APCI can be used for some thermally stable indole derivatives, it should be approached with caution for BOC-protected analogs. Recent studies have shown that for some indole compounds, APCI can provide excellent sensitivity.[9][10]

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Gentle Giant for Minimizing Fragmentation

MALDI is a very soft ionization technique that often results in minimal fragmentation of labile protecting groups.[11] In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to a gentle desorption and ionization of the analyte.[12] This can be particularly advantageous when in-source fragmentation in ESI is problematic. However, MALDI is not as readily coupled to liquid chromatography as ESI or APCI, making it less suitable for the analysis of complex mixtures.

The following table summarizes the key considerations for each ionization technique:

| Ionization Technique | Advantages for BOC-Protected Indoles | Disadvantages for BOC-Protected Indoles |

| Electrospray Ionization (ESI) | Soft ionization, minimizes thermal degradation; easily coupled with LC.[5] | Can still lead to in-source fragmentation; sensitive to mobile phase composition. |

| Atmospheric Pressure Chemical Ionization (APCI) | Effective for less polar indoles; compatible with a wider range of solvents.[7] | Requires thermal stability, high risk of BOC group cleavage.[5] |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Very soft ionization, minimal fragmentation.[11] | Not easily coupled with LC; matrix selection can be critical. |

The Indole Core: Unraveling its Fragmentation Signature

Beyond the lability of the BOC group, the indole ring itself possesses a characteristic fragmentation pattern that is crucial for structural elucidation. Upon collision-induced dissociation (CID), the protonated indole core undergoes a series of ring cleavages and rearrangements. A common and diagnostic fragment ion for the indole nucleus is observed at m/z 91.1, corresponding to the tropylium ion or a related isomer.[13][14] Further fragmentation of this ion can also be observed. The presence of substituents on the indole ring will influence the fragmentation pathways, often leading to characteristic losses that can pinpoint the location of the substituent.

A Practical Workflow for LC-MS Analysis of BOC-Protected Indoles

A robust and reproducible LC-MS method is essential for the routine analysis of BOC-protected indoles. The following workflow outlines a typical approach, from sample preparation to data acquisition and interpretation.

Caption: A typical experimental workflow for the LC-MS analysis of BOC-protected indoles.

Experimental Protocol: LC-MS Method

1. Sample Preparation:

- Dissolve the BOC-protected indole sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 µg/mL.

- Vortex the sample to ensure complete dissolution.

- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

- Mobile Phase A: Water with 0.1% formic acid. The use of formic acid as a mobile phase additive is generally preferred over trifluoroacetic acid (TFA), as TFA can cause in-source deprotection of the BOC group.[11]

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

- Flow Rate: A flow rate of 0.3-0.5 mL/min is common for a 2.1 mm ID column.

- Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

- Scan Mode:

- Full Scan (MS1): Acquire data over a mass range that encompasses the expected molecular weight of the BOC-protected indole (e.g., m/z 100-1000). This will allow for the detection of the protonated molecule [M+H]⁺ and any in-source fragments.

- Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant ions from the full scan, particularly the [M+H]⁺ ion of the target compound.

- Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the characteristic losses of the BOC group and the fragmentation of the indole core.

The Question of GC-MS: A High-Temperature Gamble

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to intact BOC-protected indoles is generally not recommended. The high temperatures required for volatilization in the GC inlet and oven are highly likely to cause the thermal decomposition of the BOC group, leading to the detection of the unprotected indole rather than the intact molecule.[15] While GC-MS is an excellent tool for the analysis of the core indole structure after a deprotection step, it is not suitable for the direct analysis of the BOC-protected species.

Troubleshooting Common Challenges

The analysis of BOC-protected indoles by mass spectrometry is not without its pitfalls. The following are some common issues and their potential solutions:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or weak molecular ion signal | In-source fragmentation of the BOC group; poor ionization efficiency. | Lower the ion source temperature and fragmentor voltage; optimize mobile phase composition (use formic acid instead of TFA); consider a softer ionization technique like MALDI.[11] |

| Observation of deprotected indole in full scan | In-source fragmentation due to high source temperature or acidic mobile phase. | Reduce ion source temperature; switch from TFA to formic acid in the mobile phase. |

| Poor chromatographic peak shape | Secondary interactions with the column; inappropriate mobile phase pH. | Ensure the mobile phase is sufficiently acidic (with formic acid) to keep the indole nitrogen protonated; screen different C18 column chemistries. |

| Complex MS/MS spectra | Co-eluting isomers or impurities. | Improve chromatographic separation by optimizing the gradient or trying a different column. |

Data Interpretation: A Logical Approach

Interpreting the mass spectral data of a BOC-protected indole requires a systematic approach. The following diagram illustrates the logical flow for confirming the structure of a target molecule.

Caption: A logical flowchart for the interpretation of mass spectral data for a BOC-protected indole.

Conclusion: From Complexity to Clarity

The mass spectrometric analysis of BOC-protected indoles is a multifaceted endeavor that requires a deep understanding of the interplay between the labile protecting group and the stable aromatic core. By selecting the appropriate ionization technique, carefully optimizing LC-MS parameters, and applying a systematic approach to data interpretation, researchers can overcome the inherent challenges and confidently characterize these important synthetic intermediates. This guide provides a robust framework for developing and implementing analytical strategies that will bring clarity to the complex mass spectra of BOC-protected indoles, ultimately accelerating the pace of research and development in the vital fields of medicinal chemistry and drug discovery.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. acdlabs.com [acdlabs.com]

- 5. youtube.com [youtube.com]

- 6. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 8. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 9. researchgate.net [researchgate.net]

- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Indole Nitrogen in 6-BOC-amino-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-BOC-amino-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, this compound stands out as a versatile and strategically important building block. The presence of a tert-butoxycarbonyl (BOC) protected amine at the 6-position profoundly influences the electronic properties of the indole ring, thereby modulating the reactivity of the entire molecule, particularly the indole nitrogen (N1).

This guide provides a comprehensive analysis of the reactivity of the N1 nitrogen in this compound. Moving beyond a simple recitation of protocols, we will explore the causal relationships between the molecular structure, its electronic landscape, and the practical considerations for its synthetic transformations. Understanding these principles is critical for designing efficient synthetic routes and unlocking the full potential of this valuable intermediate in drug discovery and development.[2]

The Electronic and Steric Landscape

The reactivity of the indole nitrogen is not an isolated property but is governed by the cumulative electronic and steric effects of its substituents.

Electronic Influence of the 6-BOC-amino Group

The 6-amino group is a powerful electron-donating group (EDG) through resonance, increasing the electron density of the fused benzene ring. While the BOC group is itself electron-withdrawing, the nitrogen lone pair of the protected amine can still participate in resonance, enriching the indole core. This increased electron density has two primary consequences for the N1 position:

-

Increased Nucleophilicity: The overall electron-rich nature of the scaffold makes the indole N1 nitrogen a more potent nucleophile after deprotonation compared to unsubstituted indole.

-

Altered Acidity (pKa): The acidity of the indole N-H proton is a critical parameter for its functionalization. For a typical indole, the pKa is approximately 17 (in DMSO).[3] The electron-donating effect of the 6-amino group is expected to slightly destabilize the conjugate base (the indolide anion), thereby increasing the pKa and making the proton slightly less acidic. This nuance is vital when selecting a base for deprotonation to ensure complete and efficient formation of the nucleophilic anion.

Steric Profile

The BOC group, while bulky, is positioned at C6, relatively remote from the N1 position. Consequently, it exerts minimal direct steric hindrance on the approach of reagents to the indole nitrogen. However, its presence can influence the overall solubility and chromatographic behavior of the molecule and its derivatives.

Core Reactivity and Synthetic Operations at the Indole Nitrogen

Functionalization of the indole nitrogen is a primary strategy for molecular diversification. The following sections detail the key transformations, emphasizing the mechanistic rationale behind the chosen conditions.

N-Deprotonation: The Gateway to Functionalization

Nearly all N-functionalization reactions begin with the removal of the acidic N-H proton to generate the highly nucleophilic indolide anion. The choice of base and solvent is paramount for achieving high efficiency and regioselectivity.

Treatment of indole with a strong base like butyllithium typically results in deprotonation at the nitrogen. For this compound, a range of strong bases can be employed effectively. The selection depends on the desired reactivity, the nature of the subsequent electrophile, and the required solvent system.

| Base | Typical Solvent | Key Considerations & Rationale |

| Sodium Hydride (NaH) | THF, DMF | A strong, non-nucleophilic base that generates H₂ gas upon reaction. It is a heterogeneous reaction, often requiring slightly elevated temperatures or longer reaction times to ensure complete deprotonation. The resulting sodium indolide is highly ionic, strongly favoring N-alkylation over C3-alkylation.[4] |

| Potassium tert-Butoxide (KOt-Bu) | THF, Dioxane | A strong, sterically hindered base that is soluble in many organic solvents. It is particularly effective in palladium-catalyzed reactions where it also serves as a crucial component of the catalytic cycle.[5] |

| Lithium diisopropylamide (LDA) | THF | A very strong, non-nucleophilic base prepared in situ. It ensures rapid and complete deprotonation, even at low temperatures. |

| Potassium bis(trimethylsilyl)amide (KHMDS) | THF, Toluene | A strong, sterically hindered, non-nucleophilic base that is highly soluble in ethereal and aromatic solvents. Its use can sometimes offer different selectivity profiles compared to alkali metal hydrides. |

Self-Validating System: The success of deprotonation can often be visually monitored by the cessation of hydrogen evolution (with NaH) or a change in color or solubility of the reaction mixture. A crucial control is to ensure the reaction is performed under strictly anhydrous conditions, as any protic solvent will quench the base and the indolide anion.

Caption: General workflow for N-functionalization.

N-Alkylation Reactions

Direct N-alkylation provides a straightforward route to introduce alkyl substituents, which can modulate lipophilicity and metabolic stability.

A. With Alkyl Halides: This classic S(_N)2 reaction involves the reaction of the pre-formed indolide anion with a primary or secondary alkyl halide. The use of ionic bases like NaH in polar aprotic solvents like DMF generally ensures high selectivity for N-alkylation over the competing C3-alkylation.[4]

B. Mitsunobu Reaction: For the N-alkylation with alcohols, the Mitsunobu reaction is a powerful alternative.[6] This reaction proceeds via the in situ activation of an alcohol using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[7] The reaction forms a phosphonium intermediate with the alcohol, activating it as an excellent leaving group for substitution by the weakly acidic indole N-H.[7][8] A key advantage is the mild reaction conditions and the characteristic inversion of stereochemistry at the alcohol's chiral center.[7]

Caption: Simplified mechanism of the Mitsunobu reaction.

N-Arylation Reactions

The formation of N-aryl indoles is of immense interest in medicinal chemistry. Transition-metal catalysis is the predominant method for achieving this transformation efficiently.

A. Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most robust and widely used methods for C-N bond formation.[9] The reaction couples the indole nitrogen with an aryl halide (or triflate) using a palladium catalyst, a bulky electron-rich phosphine ligand, and a base.[5] The electron-donating 6-BOC-amino group makes the indole substrate particularly well-suited for this coupling.

-

Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically demanding, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) is critical for high catalytic activity.[10]

-

Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is required to deprotonate the indole and participate in the catalytic cycle.[5]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

B. Copper-Catalyzed N-Arylation (Ullmann Condensation): As a more economical alternative to palladium, copper-catalyzed N-arylation represents a classic and still valuable method.[11][12] Modern protocols often use a copper(I) source (e.g., CuI) in combination with a ligand, such as a diamine, to facilitate the coupling at milder temperatures than traditionally required.[11][13] This method is particularly effective for coupling indoles with aryl iodides and bromides.[12]

N-Sulfonylation: Reactivity Modulation and Protection

Reacting the indole nitrogen with a sulfonyl chloride (e.g., tosyl chloride, TsCl) in the presence of a base yields an N-sulfonylated indole. This transformation is significant for two reasons:

-

Protecting Group: The sulfonyl group is a robust protecting group for the indole nitrogen.[14]

-

Reactivity Inversion: As a powerful electron-withdrawing group, the N-sulfonyl moiety drastically reduces the electron density of the indole ring system.[15] This deactivates the ring towards electrophilic substitution (e.g., at C3) and increases the acidity of the C2 proton, enabling regioselective metallation and functionalization at that position.

Validated Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. All reactions should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General N-Alkylation with an Alkyl Halide

-

Objective: To synthesize N-alkyl-6-BOC-amino-1H-indole.

-

Rationale: This protocol uses sodium hydride, a strong non-nucleophilic base, to generate the sodium indolide in situ, followed by an S(_N)2 reaction with an alkyl halide. DMF is used as a polar aprotic solvent to promote the S(_N)2 reaction.

-

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

-

Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

-

Allow the reaction to stir at room temperature overnight, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

-

Objective: To synthesize N-aryl-6-BOC-amino-1H-indole.

-

Rationale: This protocol employs a palladium/phosphine catalyst system to couple the indole with an aryl bromide. Potassium phosphate is used as a mild yet effective base, and dioxane is a common solvent for this transformation.

-

Methodology:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (3x).

-

Add this compound (1.0 equiv) and the aryl bromide (1.2 equiv).

-

Add anhydrous dioxane (approx. 0.1 M).

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purify the crude residue by flash column chromatography.

-

Conclusion

The indole nitrogen of this compound is a highly versatile functional handle. Its reactivity is governed by the electron-donating character of the 6-substituent, which enhances its nucleophilicity upon deprotonation. By carefully selecting the reaction conditions—specifically the base, solvent, and, where applicable, the catalyst system—chemists can achieve a wide range of selective N-functionalizations. The protocols for N-alkylation and N-arylation described herein provide reliable and field-proven methods for leveraging this reactivity, enabling the synthesis of complex and diverse molecular architectures for application in drug discovery and materials science.

References

- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

electrophilic substitution reactions of 6-BOC-amino-1H-indole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 6-BOC-amino-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal intermediate in contemporary medicinal chemistry and organic synthesis. Its utility is largely defined by the reactivity of the indole nucleus, particularly its propensity to undergo electrophilic substitution. This guide provides a comprehensive exploration of these reactions, grounded in mechanistic principles and supported by field-proven experimental insights. We will dissect the electronic factors governing regioselectivity and detail the methodologies for key transformations including halogenation, nitration, formylation, and aminoalkylation. The content herein is structured to serve as both a foundational reference and a practical handbook for laboratory application.

Introduction: The Strategic Importance of this compound

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] The strategic placement of functional groups on this bicyclic heterocycle is critical for modulating biological activity. This compound (tert-butyl (1H-indol-6-yl)carbamate) is a versatile building block, offering a protected amine on the carbocyclic ring that can be deprotected in later synthetic stages to allow for further functionalization.[3] The tert-butoxycarbonyl (BOC) protecting group is crucial, as it is stable to a wide range of reaction conditions but can be readily removed with acid.[3] Understanding and controlling the electrophilic substitution reactions of this intermediate are paramount for its effective use in complex molecule synthesis.

The Core Principle: Regioselectivity in the Indole Ring

The indole ring system is highly activated towards electrophilic aromatic substitution (EAS), with a reactivity estimated to be orders of magnitude greater than that of benzene.[4] This heightened reactivity is a direct consequence of the lone pair of electrons on the pyrrolic nitrogen atom being delocalized into the ring system.

The Dominance of the C3 Position